molecular formula C11H8ClNO2S B1459015 2-chloro-5-(phenylsulfonyl)Pyridine CAS No. 877868-60-5

2-chloro-5-(phenylsulfonyl)Pyridine

Cat. No.: B1459015
CAS No.: 877868-60-5
M. Wt: 253.71 g/mol
InChI Key: VLBYFPORMIPFHE-UHFFFAOYSA-N
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Description

2-chloro-5-(phenylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the second position and a phenylsulfonyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(phenylsulfonyl)pyridine typically involves the chlorination of 5-(phenylsulfonyl)pyridine. One common method is the reaction of 5-(phenylsulfonyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds through the substitution of a hydrogen atom by a chlorine atom at the second position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(phenylsulfonyl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

    Nucleophilic Substitution: Products include 2-alkoxy-5-(phenylsulfonyl)pyridine, 2-amino-5-(phenylsulfonyl)pyridine, and 2-thio-5-(phenylsulfonyl)pyridine.

    Oxidation: Products include sulfone derivatives such as this compound sulfone.

    Reduction: Products include 2-chloro-5-(phenylsulfide)pyridine.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-(methylsulfonyl)pyridine
  • 2-chloro-5-(phenylthio)pyridine
  • 2-chloro-5-(phenylsulfide)pyridine

Uniqueness

2-chloro-5-(phenylsulfonyl)pyridine is unique due to the presence of both a chlorine atom and a phenylsulfonyl group, which confer distinct chemical and biological properties. The phenylsulfonyl group enhances the compound’s solubility and stability, while the chlorine atom provides a reactive site for further functionalization. This combination of features makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBYFPORMIPFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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